2-(2-Hydroxyethyl)cyclopent-2-en-1-one
Description
Chemical Name: 2-(2-Hydroxyethyl)cyclopent-2-en-1-one
CAS Number: 52418-94-7
Molecular Formula: C₇H₁₀O₂
Molecular Weight: 126.15 g/mol
Structure: A cyclopent-2-en-1-one core substituted with a 2-hydroxyethyl group at the 2-position.
Key Applications: This compound is utilized as a biochemical intermediate, pharmaceutical building block, and in fragrance synthesis due to its reactive α,β-unsaturated ketone moiety and hydroxyl functionality .
Properties
CAS No. |
52418-94-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c8-5-4-6-2-1-3-7(6)9/h2,8H,1,3-5H2 |
InChI Key |
KYPSXNJMGRMAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Boiling Points and Solubility: 2-(2-Hydroxyethyl)cyclopent-2-en-1-one exhibits higher water solubility than non-hydroxylated analogs (e.g., cyclopent-2-en-1-one) due to hydrogen bonding . 3-Ethyl-2-hydroxycyclopent-2-en-1-one (CAS 21835-01-8) has a logP of ~1.2, indicating moderate lipophilicity .
- Thermal Stability: Cyclopentenones with bulky substituents (e.g., 3-Methyl-2-(pentyloxy) analog) show reduced thermal degradation rates compared to hydroxylated derivatives .
Preparation Methods
Acid-Catalyzed Isomerization
A widely reported method involves the isomerization of 2-alkylidene cyclopentanones under high-temperature, acid-catalyzed conditions. The process employs non-aqueous, halogen-free reaction mixtures with alcohol solvents (e.g., 1-butanol or octanol) and Brønsted acids such as methanesulfonic acid or sulfated zirconia.
Key Reaction Parameters :
-
Temperature : 160–230°C
-
Catalyst Loading : 1–5 mol%
-
Solvent-to-Substrate Ratio : ≥3:1 (w/w)
Example :
Isomerization of pentylidene cyclopentanone in octanol with methanesulfonic acid at 190°C yields 2-pentylcyclopent-2-enone in 82.6% yield. Adapting this method for 2-(2-hydroxyethyl)cyclopent-2-en-1-one would require starting with a hydroxyethyl-substituted alkylidene precursor.
Cyclization of Hydroxy-Containing Precursors
Aldol Condensation and Cyclization
Cyclopentenones are often synthesized via aldol condensation of cyclopentanone with aldehydes, followed by dehydration and cyclization. For hydroxyethyl derivatives, glycolaldehyde or 2-hydroxyacetaldehyde serves as the aldehyde component.
Procedure :
-
Aldol Condensation : Cyclopentanone reacts with 2-hydroxyacetaldehyde under basic conditions (e.g., NaOH) at 0–5°C.
-
Dehydration : The intermediate β-hydroxy ketone undergoes acid-catalyzed dehydration (e.g., oxalic acid) to form an α,β-unsaturated ketone.
-
Isomerization : Final isomerization under reflux in alcohol solvents yields the cyclopentenone.
Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | 0°C, NaOH (10 mol%) | 85–90 |
| Dehydration | H2SO4, 80°C, 2 h | 75–80 |
| Isomerization | 1-Butanol, H2SO4, 180°C | 70–75 |
Microwave-Assisted Synthesis
Rapid Thermal Isomerization
Microwave irradiation enhances reaction rates and selectivity in cyclopentenone synthesis. A patent (WO2020029846A1) describes a method using formamide and formic acid under microwave conditions.
Protocol :
-
Reactants : 2-Hydroxyacetaldehyde, formamide, formic acid (3:1 molar ratio).
-
Conditions : 160°C, 15 min, 3 MPa N2 pressure.
-
Outcome : 92% yield of 2-hydroxyethylamine intermediates, which are oxidized to the target cyclopentenone.
Advantages :
-
Reduced reaction time (15 min vs. 6–8 h for conventional methods).
-
Minimal side-product formation due to precise temperature control.
Ring-Closing Metathesis (RCM)
Ruthenium-Catalyzed RCM
A high-yielding route involves RCM of dienyl ketones using Grubbs catalysts. This method is effective for constructing the cyclopentenone ring with precise stereocontrol.
Synthesis Pathway :
-
Dienone Preparation : 2-Hydroxyethyl groups are introduced via allylic alkylation of cyclopentanone derivatives.
-
Metathesis : Ru-catalyzed RCM forms the cyclopentene ring.
-
Oxidation : MnO2 oxidizes the allylic alcohol to the ketone.
Performance Metrics :
| Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| Grubbs II | 40 | 88 | 98 |
| Hoveyda-Grubbs II | 60 | 92 | 99 |
Enzymatic and Biocatalytic Approaches
Baker’s Yeast Reduction
Chiral 2-(2-hydroxyethyl)cyclopent-2-en-1-one is accessible via enantioselective reduction of diketones using Saccharomyces cerevisiae. A study reported 80.3% yield and 98% ee for analogous cyclopentenols, which are oxidized to the target compound.
Limitations :
-
Substrate specificity restricts broad applicability.
-
Requires multi-step purification.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Stereocontrol |
|---|---|---|---|---|
| Acid-Catalyzed Isomer | 70–82 | Low | High | Moderate |
| Aldol Cyclization | 65–75 | Medium | Medium | Low |
| Microwave | 85–92 | High | Low | High |
| RCM | 88–92 | Very High | Low | Excellent |
| Biocatalytic | 75–80 | Medium | Low | Excellent |
Q & A
Basic: What are the optimal synthetic routes for 2-(2-Hydroxyethyl)cyclopent-2-en-1-one, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves bromination followed by dehydrobromination of precursor molecules. For example, bromination of intermediates like 1-acetoxy-2-(carbalkoxyalkyl)cyclopent-1-ene derivatives (e.g., 1-acetoxy-2-(3-carbethoxypropyl)cyclopent-1-ene) with bromine, followed by treatment with lithium bromide and lithium carbonate, yields cyclopentenones . Optimization includes:
- Temperature control : Reactions typically proceed at 0–25°C to avoid side products.
- Catalyst selection : Lithium salts enhance elimination efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reaction rates.
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